molecular formula C9H5N3 B1524053 1,8-Naphthyridine-3-carbonitrile CAS No. 1142927-39-6

1,8-Naphthyridine-3-carbonitrile

Cat. No. B1524053
CAS RN: 1142927-39-6
M. Wt: 155.16 g/mol
InChI Key: LKSJXDPHTNUEIJ-UHFFFAOYSA-N
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Description

1,8-Naphthyridine-3-carbonitrile is an organic compound with the molecular formula C9H5N3 . It belongs to the class of naphthyridines, a subset of diazanaphthalenes with nitrogen in the separate rings .


Synthesis Analysis

A novel, four-component one-pot green synthesis of biologically active 1,8-naphthyridines has been reported . This involves a reaction of diverse aromatic aldehyde, malononitrile, 4-hydroxy substituted 1,6-dimethylpyridin-2(1H)-one, corresponding aniline in EtOH catalyzed by 9-Mesityl-10-methylacridinium perchlorate under visible light generated from a 24W Blue LED wavelength 450–460 nm at 26 °C . This methodology is diverse, versatile and has several favorable factors such as being metal-free, excellent yields, shorter reaction durations, chromatography free and straightforward extraction process .


Molecular Structure Analysis

The molecular structure of this compound has been analyzed using various spectroscopic techniques such as IR, 1H-, 13C-NMR as well as mass spectrometry . Molecular structure optimization of certain compounds were performed by the density functional theory (DFT/B3LYP) method and the basis set 6–31 G with double zeta plus polarization (d,p) .


Chemical Reactions Analysis

The synthesis of 1,8-naphthyridines includes multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one .


Physical And Chemical Properties Analysis

This compound is a solid substance at room temperature . It has a molecular weight of 155.16 Da . The compound is stored in a dry environment at room temperature .

Scientific Research Applications

Antibacterial Properties

1,8-Naphthyridine-3-carbonitrile derivatives have been investigated for their antibacterial properties. A study by Santilli, Scotese, and Yurchenco (1975) synthesized a series of 1,8-naphthyridine derivatives and tested them against bacterial infections, showing effectiveness against gram-negative bacteria (Santilli, Scotese, & Yurchenco, 1975).

Corrosion Inhibition

Research by Ansari and Quraishi (2015) focused on the use of naphthyridine derivatives as corrosion inhibitors for steel. They found that these compounds, including this compound derivatives, effectively inhibited corrosion in an acidic environment (Ansari & Quraishi, 2015).

Synthesis of Novel Compounds

El-Adasy, Khames, and Gad-Elkareem (2013) demonstrated the versatility of this compound in synthesizing various naphthyridine and pyridine derivatives, highlighting its role in the development of new chemical entities (El-Adasy, Khames, & Gad-Elkareem, 2013).

Serotonin Receptor Antagonism

Mahesh, Perumal, and Pandi (2004) explored the potential of this compound derivatives as serotonin 5-HT3 receptor antagonists. Their study contributes to understanding the neurological implications of these compounds (Mahesh, Perumal, & Pandi, 2004).

Environmental Applications

Shivhare, Srivastava, and Siddiqui (2019) described an environmentally friendly synthesis method for this compound derivatives, emphasizing the importance of sustainable chemistry practices (Shivhare, Srivastava, & Siddiqui, 2019).

Safety and Hazards

The safety information for 1,8-Naphthyridine-3-carbonitrile indicates that it has some hazards associated with it . The compound has been assigned the GHS07 pictogram and the signal word "Warning" . The hazard statements include H315 (Causes skin irritation) and H319 (Causes serious eye irritation) .

Future Directions

The development of methods for the synthesis of 1,8-naphthyridines has been of considerable interest to the synthetic community, including attempts to develop more eco-friendly, safe, and atom-economical approaches . The wide applicability in medicinal chemistry and materials science makes 1,8-naphthyridines a promising area for future research .

properties

IUPAC Name

1,8-naphthyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5N3/c10-5-7-4-8-2-1-3-11-9(8)12-6-7/h1-4,6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKSJXDPHTNUEIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CN=C2N=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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